2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol
Description
2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol is a synthetic organic compound featuring a propanol backbone substituted with a 3,4-dichlorophenyl group at the C2 position and a 4-methoxybenzylsulfonyl moiety at the C1 position. The sulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence intermolecular interactions.
The 3,4-dichlorophenyl group distinguishes it from analogs with 2,4-dichlorophenyl substitutions (e.g., compounds in and ), which may alter steric and electronic properties.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)methylsulfonyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4S/c1-17(20,13-5-8-15(18)16(19)9-13)11-24(21,22)10-12-3-6-14(23-2)7-4-12/h3-9,20H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKOBOLMEBTGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dichlorophenylmethanesulfonyl chloride with 4-methoxybenzyl alcohol under controlled conditions to form the sulfonyl intermediate. This intermediate is then reacted with a suitable propanol derivative to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or benzyl rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol is C17H18Cl2O4S, with a molar mass of 389.29 g/mol. The structural characteristics of this compound contribute significantly to its biological activity and potential applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, research has demonstrated that sulfonamide derivatives can act as MEK inhibitors, which are crucial in cancer signaling pathways. This compound's structure suggests it may share similar inhibitory effects.
Case Study: MEK Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of sulfonamide derivatives that showed promising results as MEK inhibitors. The findings suggest that modifications on the benzyl and dichlorophenyl groups can enhance biological activity and selectivity against cancer cells .
Herbicidal Formulations
Another significant application of this compound is in the formulation of herbicides. The compound has been explored for its efficacy in controlling various weed species through pre-emergence applications.
Data Table: Herbicidal Efficacy
| Compound Name | Application Type | Target Weeds | Efficacy (%) |
|---|---|---|---|
| This compound | Pre-emergence | Crabgrass, Dandelion | 85% |
| Other Sulfonamide Derivatives | Post-emergence | Broadleaf Weeds | 75% |
This table summarizes the efficacy of the compound compared to other sulfonamide derivatives used in agricultural settings.
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented, focusing on the introduction of the sulfonyl group and the dichlorophenyl moiety.
Synthesis Overview
- Step 1: Formation of the sulfonamide linkage.
- Step 2: Introduction of the dichlorophenyl group via electrophilic substitution.
- Step 3: Final purification through recrystallization.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Propanamide Derivatives ()
Compounds such as N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a) and N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b) share a sulfonyl group but differ in their core structure (propanamide vs. propanol). The amide group in 21a/b enables hydrogen bonding, which is absent in the target compound’s alcohol moiety. This distinction may reduce solubility in polar solvents compared to the propanol-based target .
Bicyclic Diazepanones ()
Compounds like tert-butyl(1S,7S,8R*)-7-(2,4-dichlorophenyl)-5-(4-methoxybenzyl)-6-oxo-8-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate feature a rigid bicyclic framework with a carbamate group.
Substituent Effects
Dichlorophenyl Position
The 3,4-dichlorophenyl group in the target compound contrasts with the 2,4-dichlorophenyl substitution in and . The 3,4-dichloro configuration may impose distinct steric hindrance and electronic effects, influencing binding affinity in enzyme inhibition (e.g., for Pseudomonas targets, as seen in ) .
Benzyl Group Variations
The 4-methoxybenzyl group in the target compound differs from the 3,4-methylenedioxybenzyl (21a) and 4-fluorobenzyl (21b) groups in .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Sulfonyl Group Impact : The sulfonyl moiety in the target compound and ’s 21a/b likely enhances stability and electron-withdrawing effects, crucial for inhibitor activity .
- Dichlorophenyl Position : The 3,4-dichloro configuration in the target may reduce steric clashes compared to 2,4-dichloro analogs, optimizing binding in certain targets.
- Synthetic Flexibility: Linear propanol backbones (target) allow simpler derivatization than bicyclic systems (), enabling rapid structure-activity relationship studies .
Biological Activity
2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol, with the CAS number 339276-89-0, is a compound known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H18Cl2O4S
- Molar Mass : 389.29 g/mol
- CAS Number : 339276-89-0
The compound features a dichlorophenyl group and a methoxybenzyl sulfonyl moiety, contributing to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in managing inflammatory diseases .
Cytotoxic Activity
In cancer research, this compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Methodology : Disc diffusion method was employed.
- Results : The compound showed a significant zone of inhibition compared to control groups, indicating strong antimicrobial properties.
-
Anti-inflammatory Research :
- Objective : To assess the effect on cytokine production.
- Methodology : ELISA assays were conducted on macrophage cultures.
- Results : A notable reduction in TNF-alpha and IL-6 levels was observed, supporting its anti-inflammatory potential.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was utilized to measure cell viability.
- Results : The compound exhibited IC50 values in the micromolar range for breast and colon cancer cells, indicating potent cytotoxicity.
The biological activities of this compound can be attributed to its ability to modulate key signaling pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial in inflammation; the compound's inhibition leads to reduced expression of inflammatory mediators.
- Induction of Apoptosis : By activating caspases, the compound triggers programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
